

Introduction: Targeting the Fundamental Defect in

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Compound of Interest

Compound Name: Posenacaftor sodium
CAS No.: 2095064-06-3
Cat. No.: B8143703

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Cystic Fibrosis (CF) is an autosomal recessive genetic disorder initiated by mutations in the gene encoding the Cystic Fibrosis Transmembrane conductance channel (CFTR) protein. Its dysfunction disrupts ion and water transport, leading to the production of thick, sticky mucus. This pathology results in chronic infections, inflammation, and progressive organ damage.

The modern therapeutic strategy for CF has shifted from managing symptoms to correcting the underlying protein defect using CFTR modulators. These include potentiators, which increase the channel open probability of CFTR protein at the cell surface, and "correctors," which are designed to rescue the processing and trafficking of mutant CFTR proteins.

Posenacaftor (also known as PTI-801) is a novel investigational CFTR corrector developed by Proteostasis Therapeutics. It is a small molecule that binds to the CFTR protein at position 508 (p.Phe508del or F508del). This guide provides a comprehensive technical overview of the pharmacology of Posenacaftor and its clinical effects, designed for researchers and drug development professionals in the field.

It is important to distinguish Posenacaftor's mechanism from that of genetic therapies. While Posenacaftor is a small molecule that interacts directly with the CFTR protein, genetic therapies are designed to provide the cell with a template to synthesize a functional CFTR protein, a fundamentally different approach intended for patients with severe CF.

Part 1: Molecular Mechanism of Action

The F508del-CFTR Processing Defect

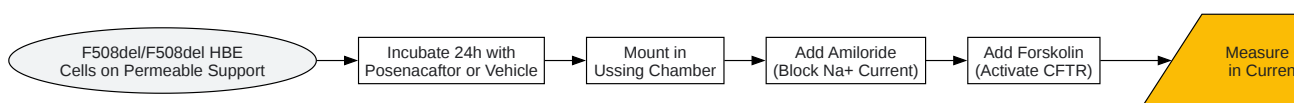
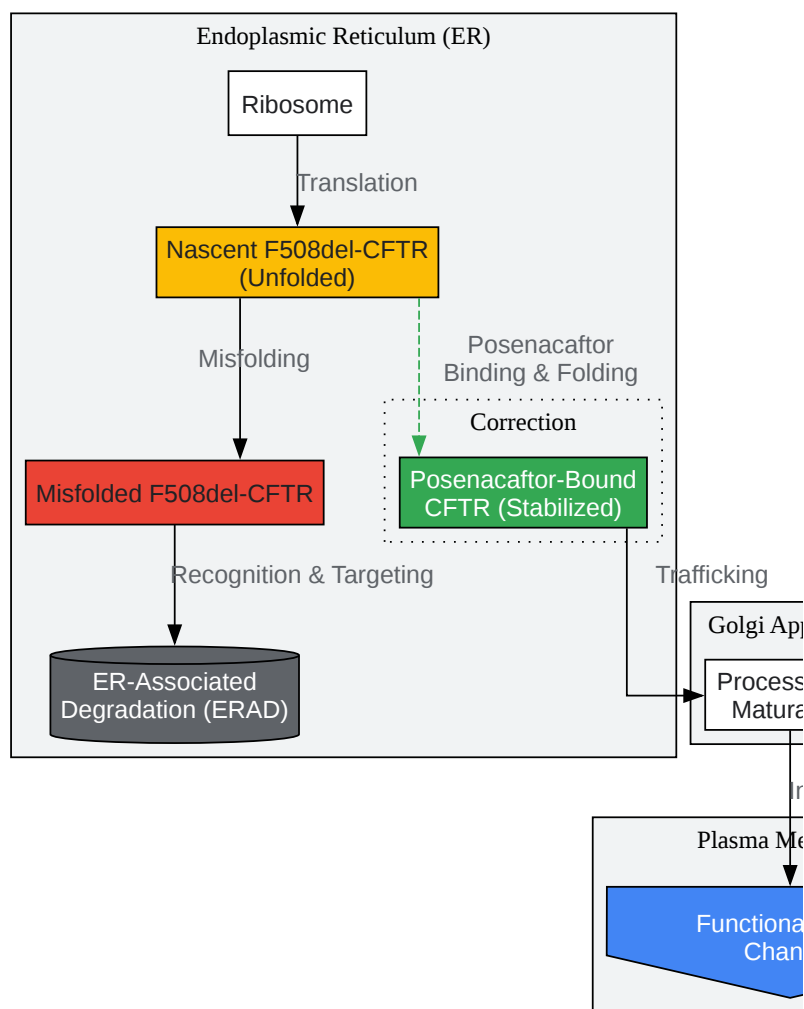
The F508del mutation is a Class II mutation that impairs the folding and stability of the CFTR protein. This misfolding prevents the protein from passing through the endoplasmic reticulum (ER) and Golgi apparatus. Consequently, the vast majority of F508del-CFTR is targeted for premature degradation through the ER-associated degradation (ERAD) pathway and does not reach the cell surface.

Posenacaftor: A Corrector of Protein Folding and Trafficking

Posenacaftor functions as a CFTR corrector by binding to the F508del-CFTR protein during its synthesis and maturation. This binding stabilizes the protein, allowing it to exit the ER and Golgi apparatus and ultimately reach the plasma membrane. Once at the cell surface, the rescued CFTR protein can function as a chloride channel.

Recent mechanistic studies have provided critical insights into Posenacaftor's specific mode of action. A 2024 study in the European Journal of Pharmacology identified a common binding site with elxacaftor (VX-445), a component of the highly effective triple-combination therapy, Trikafta®. This conclusion suggests that Posenacaftor and elxacaftor likely do not produce an additive or synergistic effect on F508del-CFTR rescue, which is characteristic of two molecules competing for the same site or acting on the same mechanism.

Conversely, the same study showed that Posenacaftor does exhibit additive or synergistic effects when combined with other correctors like lumacaftor. This suggests that Posenacaftor acts on a different site or through a different mechanism than these Class I correctors, which are believed to primarily act on the protein folding and trafficking pathway.



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Figure 2: Experimental workflow for the Ussing Chamber assay.

2. Halide-Sensitive YFP Quenching Assay

This is a higher-throughput, cell-based fluorescence assay used for screening and mechanistic studies. [11] The protocol is self-validating as the rate of functional CFTR channels at the cell surface.

- Experimental Protocol: YFP Quenching

- Cell Line: Fischer Rat Thyroid (FRT) cells or CF bronchial epithelial (CFBE) cells stably expressing F508del-CFTR and a halide-sensitive Yellow
- Plating & Incubation: Cells are seeded in 96- or 384-well microplates and incubated with Posenacaftor or control compounds for 24 hours at 37°C
- Assay Execution:
 - Cells are washed with a chloride-containing buffer (e.g., PBS).

- The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.
- A buffer containing a CFTR stimulus (e.g., forskolin) is added.
- An iodide-containing buffer is rapidly injected, and the fluorescence is monitored over time (e.g., 12-14 seconds).
- Data Analysis: The influx of iodide through open CFTR channels quenches the YFP fluorescence. The initial rate of quenching is calculated and number and open probability).

Biomarkers of In Vivo Activity

- Sweat Chloride Concentration (SCC): Elevated SCC is the hallmark diagnostic feature of CF, resulting from dysfunctional CFTR in sweat glands. A activity. Clinical studies showed that Posenacaftor significantly reduces SCC in CF patients. [3]* Percent Predicted Forced Expiratory Volume in 1 s function in CF. An improvement in ppFEV1 reflects an overall positive impact on lung health, driven by improved mucus clearance and reduced infl:

Part 3: Clinical Pharmacology and Efficacy

Posenacaftor has been evaluated in Phase 1 and 2 clinical trials, both as a monotherapy and as part of combination regimens.

Summary of Key Clinical Efficacy Data

The primary objectives of early-phase trials included safety, tolerability, and pharmacokinetics, with exploratory efficacy endpoints such as changes in

Study Parameter	Phase 2 Trial Data (14-Day Treatment)
Patient Population	Adults with CF homozygous for the I
Treatment Arm	High Dose Posenacaftor (600 mg)
Change in ppFEV1	+5% mean increase from baseline.
	+8% increase compared to placebo (adju
Change in Sweat Chloride	-19 mmol/L mean decrease from baseline
	-24 mmol/L mean decrease compared to p

*Analysis adjusted to exclude patients predisposed to rapid pulmonary decline.

A key finding from these early studies was that the improvement in lung function had not reached a plateau by day 14, suggesting that longer-term tre already on a stable regimen of Orkambi® (lumacaftor/ivacaftor), the addition of Posenacaftor (at 400 mg) led to significant improvements in both swe:

Part 4: Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its development. This is particularly comple

General Pharmacokinetic Considerations in Cystic Fibrosis

The pathophysiology of CF can significantly alter drug disposition compared to healthy individuals. [12]Drug development professionals must conside

- Absorption: Altered gastrointestinal pH (more acidic), pancreatic insufficiency, and changes in bile salt composition can affect the dissolution and ad composition (e.g., lower body fat, increased volume of distribution for some drugs) and protein binding can impact how a drug is distributed throug P450 (CYP) enzymes in CF patients, including enhanced activity of CYP1A2 and reduced activity of CYP3A4. [12]This has profound implications fc since many CF patients are on multi-drug regimens.
- Excretion: Changes in renal and biliary clearance have also been reported in the CF population. [12]

Posenacaftor Pharmacokinetic Profile

Detailed ADME data for Posenacaftor are not fully available in the public domain. However, its pharmacokinetics were a primary objective of the Phase 1 safety, tolerability, and PK profile, allowing for the progression into patient studies.

- Experimental Protocol: Phase 1 SAD/MAD PK Study
 - Study Design: A randomized, double-blind, placebo-controlled study in healthy adult volunteers.
 - Single Ascending Dose (SAD) Phase: Cohorts of subjects receive a single oral dose of Posenacaftor at escalating dose levels (e.g., 50 mg, 100 mg).
 - Multiple Ascending Dose (MAD) Phase: Cohorts receive multiple doses of Posenacaftor (or placebo) once daily for a set period (e.g., 7-14 days).
 - PK Sampling: Serial blood samples are collected at pre-defined time points pre- and post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).
 - Bioanalysis: Plasma and urine concentrations of Posenacaftor and any major metabolites are quantified using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
 - Parameter Calculation: Non-compartmental analysis is used to determine key PK parameters:
 - C_{max} (Maximum observed concentration)
 - T_{max} (Time to reach C_{max})
 - AUC (Area under the concentration-time curve)
 - t_{1/2} (Terminal half-life)
 - CL/F (Apparent total body clearance)
 - V_z/F (Apparent volume of distribution)
 - Safety Monitoring: Continuous monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests is conducted throughout the study.

Conclusion and Future Directions

Posenacaftor sodium is a CFTR corrector that has demonstrated a clear mechanism of action, rescuing the processing of the F508del-CFTR mutant function and lung health. Mechanistic studies indicating a shared binding site with the highly effective corrector elexacaftor place it among the next generation clinical trials, the therapeutic landscape for CF has rapidly evolved towards triple-combination therapies that provide robust and durable benefits for patients. Gained from the development of Posenacaftor, particularly regarding its mechanism and clinical pharmacology, contribute valuable knowledge to the field of Cystic Fibrosis.

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